molecular formula C8H6N2S B14146490 3-Phenyl-1,2,5-thiadiazole CAS No. 4057-62-9

3-Phenyl-1,2,5-thiadiazole

Cat. No.: B14146490
CAS No.: 4057-62-9
M. Wt: 162.21 g/mol
InChI Key: UNEXGUNKELZLTG-UHFFFAOYSA-N
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Description

3-Phenyl-1,2,5-thiadiazole is a heterocyclic compound containing a five-membered ring composed of three carbon atoms, one sulfur atom, and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1,2,5-thiadiazole typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1,2,5-thiadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the sulfur and nitrogen atoms in the ring, which can participate in different chemical transformations.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace one of the ring atoms under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 3-Phenyl-1,2,5-thiadiazole stands out due to its specific ring structure, which imparts unique chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential in drug development make it a valuable compound in both research and industrial applications .

Properties

CAS No.

4057-62-9

Molecular Formula

C8H6N2S

Molecular Weight

162.21 g/mol

IUPAC Name

3-phenyl-1,2,5-thiadiazole

InChI

InChI=1S/C8H6N2S/c1-2-4-7(5-3-1)8-6-9-11-10-8/h1-6H

InChI Key

UNEXGUNKELZLTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NSN=C2

Origin of Product

United States

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